Difenacoum (CAS 56073-07-5) is a second-generation anticoagulant rodenticide (SGAR) of the 4-hydroxycoumarin class, first introduced in 1976. It functions as a vitamin K antagonist, disrupting blood coagulation and leading to fatality in target species. A key procurement driver for its development and use is its high efficacy against rodent populations that have developed genetic resistance to first-generation anticoagulants like warfarin. Difenacoum is formulated in low-concentration baits, typically 0.005%, for agricultural and urban pest control.
Anticoagulant rodenticides are not commodity chemicals; substitution based on class alone can lead to control failure or unacceptable non-target impact. First-generation compounds like warfarin are ineffective against resistant rodent populations, a problem for which Difenacoum was specifically developed. Within the second-generation anticoagulants (SGARs), there are critical, procurement-relevant differences in potency and environmental persistence. More potent compounds like brodifacoum, while effective, exhibit significantly longer persistence in animal tissues, increasing the risk of secondary poisoning for predators and scavengers. Difenacoum occupies a distinct performance tier, offering a balance of high efficacy against resistant strains with a comparatively lower bioaccumulation potential than leading single-feed SGARs, making it a deliberate choice for specific risk management strategies.
A primary justification for procuring Difenacoum is its proven effectiveness where first-generation anticoagulants fail. In field trials on farms with confirmed warfarin-resistant rat (Rattus norvegicus) infestations, prior treatment with 0.025% warfarin was unsuccessful. Subsequent treatment with 0.005% Difenacoum successfully eradicated the infestations. In separate farm trials, 18 out of 20 treatments with Difenacoum (at 0.005% or 0.01%) resulted in complete or near-complete control of warfarin-resistant rat populations.
| Evidence Dimension | Control of Warfarin-Resistant Rat Infestations |
| Target Compound Data | Eradicated infestations |
| Comparator Or Baseline | Warfarin (0.025%): Unsuccessful control |
| Quantified Difference | Qualitative but definitive: success vs. failure |
| Conditions | Field trials on farms with genetically confirmed warfarin-resistant Rattus norvegicus. |
This evidence directly supports the selection of Difenacoum for use in areas with known or suspected anticoagulant resistance, preventing wasted material and failed control programs.
Difenacoum is highly potent, but less acutely toxic than brodifacoum, offering a different risk-benefit profile. The acute oral LD50 for Difenacoum in rats is 1.8 mg/kg, whereas the LD50 for brodifacoum is approximately 0.27-0.40 mg/kg, making brodifacoum roughly 4.5 to 6.6 times more acutely toxic to this target species. This positions Difenacoum as a multi-feed bait, where a lethal dose is consumed over several feedings, in contrast to single-feed baits like brodifacoum. This multi-feed characteristic can be desirable in certain control strategies and may reduce the risk of primary poisoning to some non-target species that are less likely to consume bait repeatedly.
| Evidence Dimension | Acute Oral Toxicity (LD50) in Rats |
| Target Compound Data | 1.8 mg/kg |
| Comparator Or Baseline | Brodifacoum: ~0.3 mg/kg |
| Quantified Difference | Difenacoum is ~6 times less acutely toxic than Brodifacoum |
| Conditions | Acute oral LD50 studies in Rattus norvegicus. |
For buyers needing a potent SGAR but seeking to manage the risks associated with extremely high acute toxicity, Difenacoum provides a quantitatively less toxic option than brodifacoum.
A critical differentiator for procurement in environmentally sensitive applications is persistence. Difenacoum has a shorter hepatic half-life compared to the most potent SGARs. The elimination half-life of Difenacoum in rat liver is reported as 120 days. In contrast, the hepatic half-life of brodifacoum in rats is significantly longer, with one study reporting a half-life of 130 days and another finding 11% of the initial dose remaining after 104 weeks. This lower persistence reduces the long-term bioaccumulation burden and can lower the risk of secondary poisoning to wildlife that may prey on or scavenge rodents.
| Evidence Dimension | Hepatic Half-Life in Rats |
| Target Compound Data | 120 days |
| Comparator Or Baseline | Brodifacoum: >130 days, with significant residues remaining for over 2 years |
| Quantified Difference | Difenacoum shows a comparatively faster elimination profile from the liver than brodifacoum. |
| Conditions | Pharmacokinetic studies measuring compound elimination from rat liver tissue. |
This makes Difenacoum a more suitable choice for pest control programs where minimizing the risk of secondary poisoning and long-term environmental contamination is a primary concern.
Difenacoum is the indicated choice for agricultural, municipal, or industrial settings where rodent populations have demonstrated resistance to first-generation anticoagulants. Its efficacy in eradicating warfarin-resistant strains prevents control failures and the associated economic and health damages.
In IPM programs where risk to non-target species is a significant consideration, Difenacoum's profile is advantageous. It provides the necessary potency of a second-generation active ingredient but avoids the extreme acute toxicity and tissue persistence of compounds like brodifacoum, aligning with risk-mitigation principles.
Due to its comparatively lower persistence and bioaccumulation potential relative to brodifacoum, Difenacoum is a more defensible choice in habitats for sensitive wildlife or in regions where regulatory bodies scrutinize the environmental impact of rodenticides. Its selection can facilitate compliance and stewardship goals.